molecular formula C22H41NO3 B022371 N-octadecanoyl-L-Homoserine lactone CAS No. 479050-96-9

N-octadecanoyl-L-Homoserine lactone

Cat. No.: B022371
CAS No.: 479050-96-9
M. Wt: 367.6 g/mol
InChI Key: HGMDJDYXARRSKB-FQEVSTJZSA-N
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Description

N-octadecanoyl-L-Homoserine lactone (C18-HSL) belongs to a class of molecules called N-acylated homoserine lactones (AHLs) . These AHLs serve as signaling molecules in bacterial quorum sensing systems . Quorum sensing regulates gene expression in response to increasing cell density, influencing phenotypes like biofilm formation and virulence factor production.

Mechanism of Action

Target of Action

N-Octadecanoyl-L-Homoserine lactone (C18-HSL) is a member of the N-acylated homoserine lactones (AHLs) family . AHLs are autoinducers that regulate gene expression in gram-negative bacteria . The primary targets of C18-HSL are the transcriptional regulators of the LuxR family . These regulators control gene expression in response to increasing cell density, a process known as quorum sensing .

Mode of Action

C18-HSL interacts with its targets, the LuxR family of transcriptional regulators, to modulate bacterial quorum-sensing signaling systems . This interaction results in coordinated gene expression, achieved through the production, release, and detection of small diffusible signaling molecules called autoinducers .

Biochemical Pathways

C18-HSL is involved in quorum-sensing signaling in strains of Rhizobium meliloti, a nitrogen-fixing bacterial symbiont of the legume M. sativa . This signaling affects a variety of phenotypes, including biofilm formation and virulence factor production .

Pharmacokinetics

C18-HSL and other hydrophobic AHLs tend to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . Long-chain N-acyl homoserine lactones like C18-HSL can be exported from cells by efflux pumps, or can be transported between communicating cells by extracellular outer membrane vesicles .

Result of Action

The action of C18-HSL results in the regulation of gene expression in response to increased cell density . This regulatory process manifests itself in a variety of phenotypes, including biofilm formation and virulence factor production . Modulation of bacterial quorum-sensing signaling systems to suppress pathogenesis represents a new approach to antimicrobial research for infectious diseases .

Action Environment

The action, efficacy, and stability of C18-HSL are influenced by environmental factors. For instance, the lipophilic environment of bacterial cells influences the localization and diffusion of C18-HSL . Additionally, the presence of efflux pumps and extracellular outer membrane vesicles in the cellular environment can facilitate the export and transport of C18-HSL .

Biochemical Analysis

Biochemical Properties

These AHLs interact with various enzymes and proteins, particularly the LuxR family of transcriptional regulators . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signal specificity through the affinity of these regulators .

Cellular Effects

The effects of N-octadecanoyl-L-Homoserine lactone on cells are primarily related to its role in quorum sensing . It influences cell function by controlling gene expression in response to increased cell density . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the production, release, and detection of this small diffusible signaling molecule . It can bind to transcriptional regulators of the LuxR family, influencing their activity and thereby controlling gene expression .

Temporal Effects in Laboratory Settings

It is known that long-chain N-acyl homoserine lactones like this compound can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .

Metabolic Pathways

This compound is involved in the quorum sensing regulatory system . It is produced by the LuxI AHL synthase homolog SinI, and its production, release, and detection are key steps in this system .

Transport and Distribution

This compound tends to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . It can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell, due to its lipophilic nature

Preparation Methods

C18-HSL can be synthesized through various routes, including chemical synthesis and enzymatic methods. Here are some key points:

  • Chemical Synthesis: : The synthetic route involves coupling a fatty acid (octadecanoic acid) with homoserine lactone. The reaction typically occurs under mild conditions, yielding C18-HSL.

  • Enzymatic Synthesis: : In nature, bacteria produce C18-HSL using enzymes called AHL synthases (e.g., SinI in Sinorhizobium meliloti). These enzymes catalyze the acylation of homoserine lactone with octadecanoic acid.

Chemical Reactions Analysis

C18-HSL can undergo various reactions:

    Hydrolysis: C18-HSL can be hydrolyzed to release homoserine lactone and octadecanoic acid.

    Oxidation/Reduction: Depending on the context, C18-HSL may undergo oxidation or reduction reactions.

    Substitution: The acyl chain can be modified through substitution reactions.

Common reagents and conditions vary based on the specific reaction. Major products include hydrolyzed forms and modified AHL derivatives.

Scientific Research Applications

C18-HSL finds applications in diverse fields:

    Microbiology: Studying bacterial communication, biofilm formation, and virulence.

    Biotechnology: Developing antimicrobial strategies by disrupting quorum sensing.

    Medicine: Investigating its role in infections and immune responses.

Comparison with Similar Compounds

C18-HSL is unique due to its long acyl side chain. Other AHLs (e.g., C4-HSL, C12-HSL) differ in acyl length and functional groups. C18-HSL’s hydrophobic nature and specific interactions set it apart.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDJDYXARRSKB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479050-96-9
Record name N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479050-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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